[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Overview
Description
[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is a compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a chlorobenzyl group attached to the imidazolidinone ring, which is further substituted with an acetic acid moiety. Imidazolidinones are known for their diverse applications in medicinal chemistry due to their unique structural features and biological activities.
Preparation Methods
The synthesis of [1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid typically involves the cyclization of amido-nitriles. One common method includes the reaction of 2-chlorobenzylamine with glyoxylic acid to form an intermediate, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired imidazolidinone derivative. The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol to facilitate the cyclization process .
Chemical Reactions Analysis
[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of [1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group enhances the compound’s binding affinity to these targets, while the imidazolidinone ring provides structural stability. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological effects .
Comparison with Similar Compounds
[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid can be compared with other imidazolidinone derivatives, such as:
[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]butyric acid: Contains a butyric acid moiety, leading to different physicochemical properties.
[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]valeric acid: Features a valeric acid moiety, which can affect its biological activity and solubility.
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c13-8-4-2-1-3-7(8)6-15-11(18)9(5-10(16)17)14-12(15)19/h1-4,9H,5-6H2,(H,14,19)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGOZIWIKRIMOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(NC2=O)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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